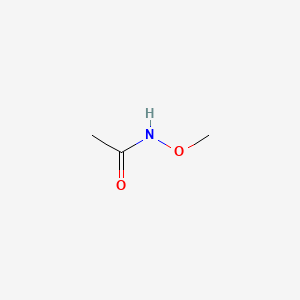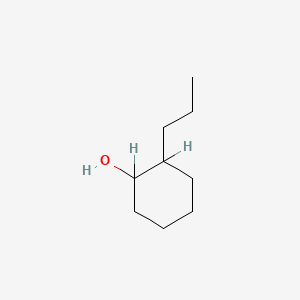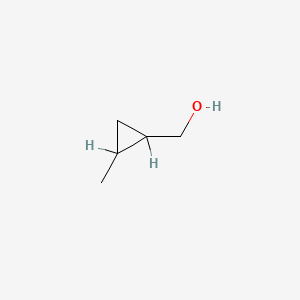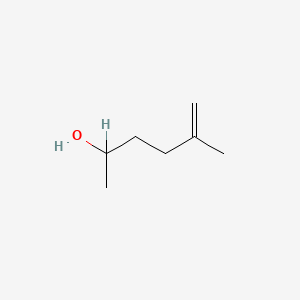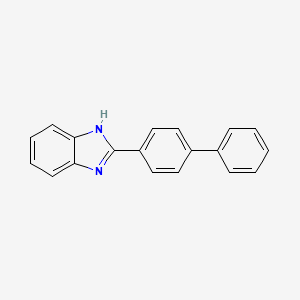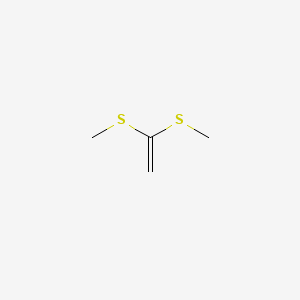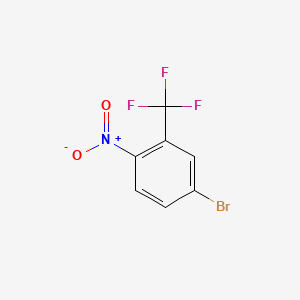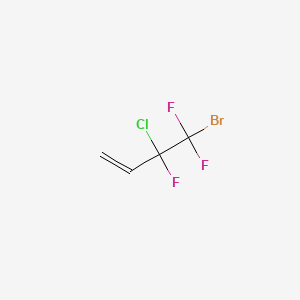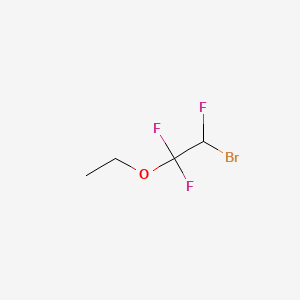![molecular formula C10H22O3Si B1266271 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid CAS No. 69171-62-6](/img/structure/B1266271.png)
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid involves multiple steps, including the preparation of enantiomers from L-alanine and the use of tert-butyl and dimethyl groups in peptide synthesis. For example, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, demonstrating the compound's role in synthesizing complex organic molecules (Studer, Hintermann, & Seebach, 1995).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid reveals details about their conformation and bonding. X-ray studies have shown how tert-butyl groups affect the molecular structure, providing insights into the steric and electronic properties of such compounds (Didierjean et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid derivatives highlight their reactivity and potential as intermediates in organic synthesis. For instance, cyclohexa-1,4-dienes with a tert-butyl group at C3 can function as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing the versatility of tert-butyl(dimethyl)silyl groups in chemical transformations (Keess & Oestreich, 2017).
Physical Properties Analysis
Analyzing the physical properties of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid and its derivatives is essential for understanding their behavior in different conditions. Studies on related compounds, such as the molecular structure and vibrational, UV, NMR, and NLO analysis of 3,5-di-tert-butyl-4-hydroxy-benzoic acid, provide valuable information on their stability, solubility, and interaction with light and other substances (Mathammal et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid, such as its reactivity towards various chemical groups and conditions, are critical for its applications in synthesis and industry. The study on copper(I) tert-butoxide-promoted 1,4 Csp2-to-O silyl migration exemplifies the intricate reactions that compounds with tert-butyl(dimethyl)silyl groups can undergo, highlighting their potential in organic synthesis (Taguchi et al., 2001).
Scientific Research Applications
Synthesis and Chemistry
Chiral Auxiliary Applications : The compound has been used in the synthesis of various chiral molecules, demonstrating its utility as an auxiliary in stereoselective syntheses. For instance, it has been utilized in dipeptide synthesis and the preparation of enantiomerically pure compounds, showing significant effectiveness compared to other chiral auxiliaries (Studer, Hintermann, & Seebach, 1995).
Analytical Chemistry Applications : It has been applied in the analysis of amino acids using gas chromatography. Specifically, its derivatives have been analyzed for confirming the structures of amino acid derivatives (Mackenzie, Tenaschuk, & Fortier, 1987).
Organic Synthesis : The compound is involved in Barbier-type reactions and substitution reactions, contributing to the formation of various organic products. These reactions have been used to explore unique bond cleavages and syntheses of functionalized molecules (Valiullina et al., 2018).
Polymer Science : It plays a role in the synthesis of block copolymers, particularly in the synthesis of poly(dimethyl siloxane)−poly[alkyl (meth)acrylic acid] block copolymers. This demonstrates its relevance in creating materials with controlled molecular weight and specific properties (Lim, Webber, & Johnston, 1999).
Biological Applications
Drug Cytotoxicity Enhancement : The tert-butyl dimethyl silyl group has shown a significant role in enhancing drug cytotoxicity against human tumor cells. This indicates its potential application in designing more effective chemotherapeutic agents (Donadel et al., 2005).
Catalytic Applications in Organic Synthesis : The compound has been used in catalyzed synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, showing tolerance towards various protecting groups. This highlights its utility in the synthesis of biologically important molecules (Guggilapu et al., 2016).
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZSPIXTLWDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988881 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid | |
CAS RN |
69171-62-6 | |
| Record name | Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

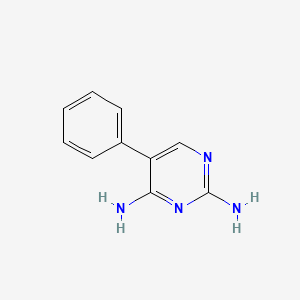

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)
![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)
